5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core substituted with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1H-inden-1-one.
Aminomethylation: The key step involves the introduction of the aminomethyl group. This can be achieved through reductive amination, where the indanone is reacted with formaldehyde and ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride.
Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further reduce the indanone core or the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation typically yields oxo derivatives.
Reduction: Reduction can yield fully reduced indane derivatives.
Substitution: Substitution reactions can yield various substituted indanone derivatives.
Scientific Research Applications
5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The indanone core provides structural stability and facilitates binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Similar in structure but with a furan ring instead of an indanone core.
5-(Aminomethyl)-1,2-oxazole: Contains an oxazole ring, offering different electronic properties.
Uniqueness
5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one is unique due to its indanone core, which provides a rigid and planar structure, enhancing its binding affinity in biological systems. This makes it a valuable scaffold in drug design and organic synthesis.
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5-(aminomethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H11NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5H,2,4,6,11H2 |
InChI Key |
NKZLQYZEZKVCSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)CN |
Origin of Product |
United States |
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